

# Acridin-9-amine Hydrochloride Hydrate: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Acridin-9-amine hydrochloride hydrate*

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## Abstract

**Acridin-9-amine hydrochloride hydrate**, also known as 9-aminoacridine hydrochloride hydrate, is a synthetic, fluorescent dye and a potent mutagen with a history of use as a topical antiseptic.[1] Its planar heterocyclic structure allows it to intercalate into DNA, a mechanism that is fundamental to both its biological activity and its applications in research.[2] This document provides an in-depth technical guide on the chemical structure, properties, synthesis, and applications of **Acridin-9-amine hydrochloride hydrate**, tailored for professionals in research and drug development.

## Chemical Identity and Structure

**Acridin-9-amine hydrochloride hydrate** is the hydrated salt form of 9-aminoacridine. The core structure is a tricyclic aromatic amine known as acridine, with an amino group substituted at the 9-position.[1][2] The hydrochloride salt form enhances its water solubility compared to the free base.[2] The hydrate designation indicates the presence of water molecules within its crystal lattice.[2]

## Chemical Structure Diagram

Caption: Chemical structure of **Acridin-9-amine hydrochloride hydrate**.

## Physicochemical and Identification Data

The key identifiers and properties of **Acridin-9-amine hydrochloride hydrate** are summarized below.

Property	Value	Reference(s)
IUPAC Name	acridin-9-amine;hydrochloride;hydrate	[2][3]
Synonyms	9-Aminoacridine hydrochloride monohydrate, Aminacrine hydrochloride monohydrate	[2]
CAS Number	52417-22-8	[2][4]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> ClN <sub>2</sub> O	[2][4][5]
Molecular Weight	248.71 g/mol	[4][5]
Appearance	Yellow crystalline solid	[2][6]
Solubility	Soluble in water	[2]
InChI	InChI=1/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15)/p+1	[2]
InChIKey	OREJEGKBQBIJSJ-UHFFFAOYSA-N	[2][4]
SMILES	<chem>NC1=C2C=CC=C(C2=NC3=C1C=CC=C3).Cl.O</chem>	[2]

## Synthesis and Manufacturing

The synthesis of 9-aminoacridine derivatives typically involves a multi-step process starting from readily available chemical precursors. A common and well-established method is the modified Ullmann-Goldberg reaction followed by cyclization and amination.[7]

## Synthetic Pathway Overview

The general synthetic route involves three key steps:

- N-Arylation: Reaction of an o-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid intermediate.
- Cyclization: Intramolecular cyclization of the N-phenylanthranilic acid using a dehydrating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) to yield a 9-chloroacridine derivative.
- Amination: Nucleophilic substitution of the chlorine atom at the 9-position with an amino group to form the final 9-aminoacridine product.



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Caption: General synthetic workflow for 9-aminoacridine derivatives.

## Detailed Experimental Protocol: Synthesis of 9-Aminoacridine Hydrochloride

This protocol is adapted from established organic synthesis procedures.<sup>[7][8]</sup>

### Step 1: Synthesis of 9-Chloroacridine

- In a round-bottomed flask equipped with a reflux condenser, mix N-phenylanthranilic acid (0.023 mol) with phosphorus oxychloride (0.176 mol).<sup>[7]</sup>
- Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. Remove from heat immediately. If the reaction becomes too violent, cool the flask briefly in cold water.<sup>[8]</sup>
- Once the initial reaction subsides (5-10 minutes), heat the flask in an oil bath to continue the reaction.

- After completion, cool the mixture and pour it into a beaker of acetone on ice to precipitate the product.
- Filter the resulting solid, which is 9-chloroacridine. The reported yield is approximately 85%.  
[7]

#### Step 2: Synthesis of 9-Aminoacridine Hydrochloride

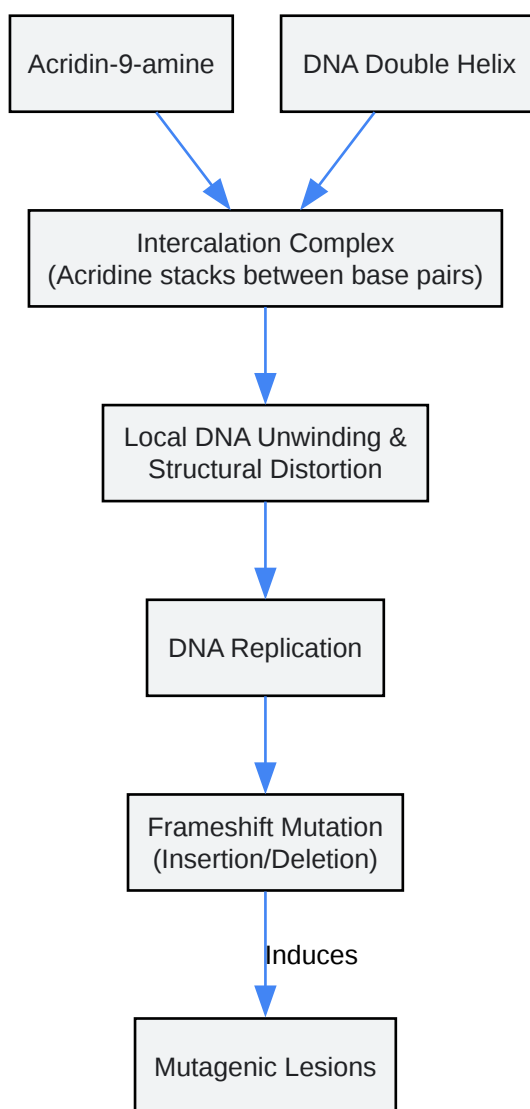
- Dissolve the crude 9-chloroacridine (0.001 mol) in phenol by heating to 100°C.[7]
- Introduce ammonia gas into the reaction mixture. Alternatively, react with an appropriate primary amine.[7][9]
- After the reaction is complete, cool the mixture to 30°C and pour it into acetone to precipitate the 9-aminoacridine hydrochloride.[8]
- Filter the product and wash it with acetone to remove residual phenol.[8]
- The crude product can be purified by recrystallization from boiling water.[8] The final product is typically a bright yellow powder.[8]

## Mechanism of Action and Biological Profile

The biological effects of Acridin-9-amine are primarily attributed to its interaction with nucleic acids. Its planar, polycyclic aromatic structure enables it to intercalate, or insert itself, between the base pairs of the DNA double helix.[2]

### DNA Intercalation and Mutagenesis

- Binding: The flat acridine ring stacks between adjacent DNA base pairs.
- Unwinding: This insertion causes a local unwinding of the DNA helix, increasing the distance between the base pairs.
- Replication Errors: During DNA replication, this structural distortion can lead to errors by the DNA polymerase enzyme, resulting in frameshift mutations (insertions or deletions of base pairs).[5] This property makes it a potent mutagen used in genetic research.[5]



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Caption: Mechanism of Acridin-9-amine induced DNA mutagenesis.

## Antimicrobial and Antitumor Activity

The ability to bind and disrupt DNA function also underlies the compound's antimicrobial and potential antitumor properties.[2] By interfering with DNA replication and transcription, it can inhibit the growth of bacteria and fungi.[2][3] This is the basis for its historical use as a topical antiseptic.[1][3] The same principle, inducing cell cycle arrest and apoptosis through DNA damage, is a hallmark of many acridine-based anticancer agents.[7]

## Applications in Research and Development

**Acridin-9-amine hydrochloride hydrate** is a versatile tool in various scientific disciplines.

Application Area	Specific Use	Mechanism	Reference(s)
Molecular Biology	Mutagen: To induce frameshift mutations for genetic studies.	DNA intercalation and disruption of DNA replication.	[1][5]
Cell Biology	Fluorescent Stain/Dye: For visualizing nucleic acids.	The acridine ring system is highly fluorescent.	[1][8]
Intracellular pH Indicator: Its fluorescence properties can be sensitive to pH changes.	pH-dependent changes in the electronic state of the molecule.	[1][10]	
Pharmacology	Antiseptic Agent: Used topically to treat infections.	Germicidal action against gram-positive and gram-negative bacteria, and fungi.	[1][3]
Drug Development	Scaffold for Synthesis: The acridine core is a building block for developing novel anticancer and antiparasitic drugs.	The ability to intercalate DNA is a key feature for derivatization.	[7][11]

## Safety and Handling

**Acridin-9-amine hydrochloride hydrate** is a hazardous substance and must be handled with appropriate safety precautions.

- Toxicity: It is toxic and can pose health risks upon exposure.[2]

- Mutagenicity: As a known mutagen, direct contact should be avoided.[3]
- Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place under an inert atmosphere.[12]

Consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

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## References

1. 9-Aminoacridine | C<sub>13</sub>H<sub>10</sub>N<sub>2</sub> | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. CAS 52417-22-8: 9-Acridinamine, hydrochloride, hydrate (1:... [cymitquimica.com]
3. 9-Aminoacridine hydrochloride | C<sub>13</sub>H<sub>11</sub>ClN<sub>2</sub> | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. ACRIDIN-9-AMINE HYDRATE HYDROCHLORIDE | CAS 52417-22-8 [matrix-fine-chemicals.com]
5. medchemexpress.com [medchemexpress.com]
6. China Acridin-9-amine Hydrochloride CAS NO: 134-50-9 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
8. Organic Syntheses Procedure [orgsyn.org]
9. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
10. 9-AMINOACRIDINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
11. mdpi.com [mdpi.com]

- 12. 134-50-9|Acridin-9-amine hydrochloride|BLD Pharm [bldpharm.com]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)